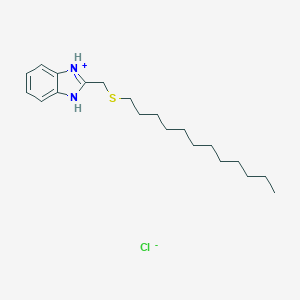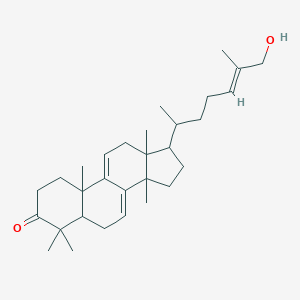
2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a dodecylthiomethyl group enhances the compound’s lipophilicity, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride typically involves the reaction of benzimidazole with dodecylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in acetic acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules with potential biological activities.
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: The compound is explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor. Its lipophilic nature allows it to form a protective layer on metal surfaces, preventing corrosion.
Mécanisme D'action
The mechanism of action of 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a hydrophobic layer that prevents the interaction of the metal with corrosive agents.
Comparaison Avec Des Composés Similaires
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-Cyano-2-propyl dodecyl trithiocarbonate
Comparison: 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride is unique due to its benzimidazole core, which imparts distinct biological activities. The dodecylthiomethyl group enhances its lipophilicity, making it more effective as a corrosion inhibitor and antimicrobial agent compared to similar compounds that lack this group.
Propriétés
Numéro CAS |
102516-99-4 |
|---|---|
Formule moléculaire |
C20H33ClN2S |
Poids moléculaire |
369 g/mol |
Nom IUPAC |
2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium;chloride |
InChI |
InChI=1S/C20H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-13-16-23-17-20-21-18-14-11-12-15-19(18)22-20;/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,21,22);1H |
Clé InChI |
BGMLMHZPQAYUAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCC1=[NH+]C2=CC=CC=C2N1.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCSCC1=[NH+]C2=CC=CC=C2N1.[Cl-] |
Synonymes |
2-(dodecylsulfanylmethyl)-1,3-dihydrobenzoimidazole chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B218120.png)
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)

![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)



![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)






